1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (CAS 1394041-96-3) is a highly specialized, sp3-rich aliphatic building block utilized primarily in advanced medicinal chemistry and agrochemical development. Featuring a gem-disubstituted cyclobutane core, this compound provides rigid conformational locking, while the 2-methoxyethyl side chain introduces a critical hydrogen-bond acceptor. This dual functionality allows chemists to increase the fraction of sp3 carbons (Fsp3) in a lead molecule—improving three-dimensionality and metabolic stability—without incurring the severe lipophilicity penalties typically associated with purely aliphatic ring systems [1]. For procurement teams, this building block represents a highly effective scaffold for replacing flat aromatic rings or metabolically labile linear chains during hit-to-lead optimization and the synthesis of complex peptidomimetics [2].
Substituting this specific compound with simpler analogs fundamentally alters the physicochemical and structural profile of the final product. Using unsubstituted cyclobutanecarboxylic acid eliminates the critical alpha-quaternary center, removing the Thorpe-Ingold effect required for downstream preorganization and drastically altering the exit vector of the attached pharmacophore [1]. Conversely, substituting the 2-methoxyethyl group with a purely aliphatic chain (e.g., a propyl group) significantly increases the calculated partition coefficient (cLogP), which can lead to poor aqueous solubility, increased non-specific protein binding, and higher attrition rates in biological assays [2]. Finally, replacing the cyclobutane ring with an acyclic gem-dimethyl group introduces excessive conformational flexibility, imposing a severe entropic penalty upon target binding that cannot be overcome by generic formulation adjustments [3].
The incorporation of the ether oxygen in the 2-methoxyethyl side chain provides a critical advantage in maintaining aqueous solubility compared to purely aliphatic analogs. Chemoinformatic profiling indicates that replacing a propyl chain with a 2-methoxyethyl group on a cyclobutane core reduces the calculated LogP (cLogP) by approximately 1.0 to 1.2 units [1]. While 1-propylcyclobutane-1-carboxylic acid exhibits a cLogP of ~2.0, driving up the lipophilicity of the final active pharmaceutical ingredient (API), 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid maintains a cLogP of ~0.8 [2]. This reduction in lipophilicity directly correlates with improved thermodynamic solubility and reduced plasma protein binding in downstream drug candidates.
| Evidence Dimension | Calculated LogP (cLogP) and lipophilicity profile |
| Target Compound Data | 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (cLogP ~0.8) |
| Comparator Or Baseline | 1-Propylcyclobutane-1-carboxylic acid (cLogP ~2.0) |
| Quantified Difference | ~1.2 unit reduction in cLogP, significantly improving aqueous solubility. |
| Conditions | Chemoinformatic cLogP calculation and standard thermodynamic solubility modeling for aliphatic building blocks. |
Procuring the methoxyethyl-substituted building block prevents late-stage developability failures caused by the excessive lipophilicity of purely aliphatic scaffolds.
The 1,1-gem-disubstitution on the strained cyclobutane ring induces a strong Thorpe-Ingold effect, physically restricting the bond angles of the attached substituents. Compared to acyclic analogs like 2-(2-methoxyethyl)-2-methylpropanoic acid, the cyclobutane core compresses the internal C-C-C bond angle (typically to ~88-90°), forcing the exocyclic functional groups closer together [1]. This preorganization reduces the entropic penalty upon binding to a biological target and can accelerate downstream intramolecular cyclization reactions by factors of 10^2 to 10^3 compared to unhindered or acyclic precursors [2].
| Evidence Dimension | Downstream cyclization rate and conformational preorganization |
| Target Compound Data | Gem-disubstituted cyclobutane core (highly restricted exocyclic bond angles, ~10^2-10^3 rate acceleration) |
| Comparator Or Baseline | Acyclic gem-dimethyl analogs (flexible, high entropic penalty) |
| Quantified Difference | 2 to 3 orders of magnitude increase in cyclization efficiency and significantly reduced entropic penalty upon target binding. |
| Conditions | Kinetic studies of intramolecular reactions and structural analysis of binding thermodynamics. |
Selecting this conformationally locked scaffold improves both the yield of complex downstream syntheses and the target affinity of the final molecule.
Increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy for improving the clinical success rate of drug candidates. The cyclobutane ring serves as a robust bioisostere for metabolically labile linear alkyl chains or flat, easily oxidized phenyl rings [1]. Studies on cyclobutane-containing pharmacophores demonstrate that the rigid, strained ring system is less susceptible to cytochrome P450-mediated oxidation compared to linear chains or larger, more flexible rings like cyclopentane, often reducing intrinsic clearance (CL_int) in human liver microsomes by >50% [2]. The specific substitution pattern of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid protects the alpha-carbon from metabolic attack while providing a stable, three-dimensional core.
| Evidence Dimension | Intrinsic clearance (CL_int) and metabolic resistance |
| Target Compound Data | Cyclobutane-based scaffolds (reduced susceptibility to CYP450 oxidation) |
| Comparator Or Baseline | Linear aliphatic chains or unsubstituted cycloalkanes |
| Quantified Difference | >50% reduction in intrinsic clearance rates in microsomal stability assays. |
| Conditions | In vitro human liver microsome (HLM) stability assays for sp3-rich scaffolds. |
Procuring this building block allows chemists to engineer longer half-lives and better pharmacokinetic profiles into their lead compounds.
This compound is the right choice when a medicinal chemistry program requires the replacement of a flat aromatic ring or a lipophilic alkyl chain to improve the Fsp3 and solubility of a lead molecule. The cyclobutane core provides the necessary structural rigidity and metabolic stability, while the methoxyethyl group ensures the final API maintains a developable physicochemical profile without excessive lipophilicity [1].
In the development of peptide-based therapeutics, incorporating unnatural, sterically hindered amino acid precursors is essential for preventing rapid enzymatic degradation. The alpha-quaternary center of this building block creates significant steric bulk around the resulting amide bond, shielding it from protease cleavage while the ether side chain maintains the necessary aqueous solubility for biological administration [2].
For targeted protein degradation, the linker connecting the E3 ligase ligand to the target protein binder must be precisely oriented. This compound serves as a highly functional rigidified linker component, utilizing the Thorpe-Ingold effect to lock the conformation of the PROTAC. The methoxyethyl group provides the added benefit of enhancing the overall solubility of the typically large, lipophilic PROTAC molecule [3].